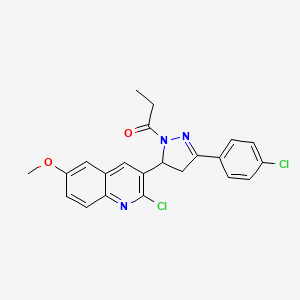
1-(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H19Cl2N3O2 and its molecular weight is 428.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a novel synthetic derivative that combines features of quinoline and pyrazole structures, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a chloro-substituted quinoline moiety and a pyrazole ring. Its molecular formula is C19H16ClN3O with a molecular weight of approximately 336.81 g/mol. The synthesis involves multiple steps, including the reaction of 2-chloro-6-methoxyquinolin-3-carbaldehyde with hydroxylamine and subsequent reactions leading to the formation of the final product .
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. The incorporation of the pyrazole ring in this compound enhances its potential as an antimicrobial agent. In vitro studies have shown that related compounds exhibit significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Anti-inflammatory Effects
Research indicates that compounds similar to the title compound can modulate inflammatory responses. For instance, studies have demonstrated that related pyrazole derivatives inhibit the production of pro-inflammatory cytokines and nitric oxide in activated microglial cells. This suggests a potential application in neuroinflammatory conditions such as Parkinson's disease, where inflammation plays a critical role in disease progression .
Anticancer Potential
The structural features of quinoline derivatives are also linked to anticancer activity. Compounds with similar frameworks have been reported to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways like NF-kB. Preliminary data suggest that the title compound may exhibit similar properties, warranting further investigation into its anticancer potential .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation : It could interact with specific receptors involved in pain and inflammation pathways.
- Cellular Uptake : The lipophilic nature of the compound may enhance its cellular uptake, allowing for more effective action within target cells.
Case Studies
Several studies highlight the biological relevance of similar compounds:
- Neuroprotective Effects : In a study involving MPTP-induced neurotoxicity models, compounds similar to the title structure were shown to protect dopaminergic neurons by inhibiting inflammatory pathways mediated by NF-kB signaling .
- Antimicrobial Efficacy : A series of quinoline derivatives were tested against various pathogens, demonstrating significant antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against different strains .
- Anticancer Activity : In vitro assays on cancer cell lines revealed that related pyrazole derivatives could reduce cell viability significantly at concentrations as low as 10 µM, indicating strong anticancer potential .
特性
IUPAC Name |
1-[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3O2/c1-3-21(28)27-20(12-19(26-27)13-4-6-15(23)7-5-13)17-11-14-10-16(29-2)8-9-18(14)25-22(17)24/h4-11,20H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRDASNPLOQHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=C(N=C4C=CC(=CC4=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














